molecular formula C13H15N3O3S B2691477 methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate CAS No. 1376346-22-3

methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate

Cat. No.: B2691477
CAS No.: 1376346-22-3
M. Wt: 293.34
InChI Key: IMYYKRMIMAMXLV-UHFFFAOYSA-N
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Description

Methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with an ethylsulfanyl group, a cyanomethyl group, and a formamido group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-(ethylsulfanyl)pyridine, can be synthesized through the reaction of 2-chloropyridine with ethanethiol in the presence of a base such as sodium hydride.

    Introduction of the Cyanomethyl Group: The cyanomethyl group can be introduced via a nucleophilic substitution reaction using cyanomethyl chloride and a suitable base.

    Formamido Group Addition: The formamido group is typically introduced through a formylation reaction, where the intermediate is treated with formic acid or a formylating agent.

    Esterification: Finally, the esterification of the intermediate with methanol in the presence of an acid catalyst yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

This compound may serve as a precursor for the synthesis of biologically active molecules. Its structural features suggest potential interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the pyridine ring and the formamido group suggests potential activity as enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyanomethyl and formamido groups could play crucial roles in binding to active sites or modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[N-(cyanomethyl)-1-[2-(methylsulfanyl)pyridin-4-yl]formamido]acetate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    Methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-3-yl]formamido]acetate: Similar structure but with the ethylsulfanyl group at the 3-position of the pyridine ring.

    Methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)phenyl]formamido]acetate: Similar structure but with a phenyl ring instead of a pyridine ring.

Uniqueness

The unique combination of the ethylsulfanyl group, cyanomethyl group, and formamido group on the pyridine ring distinguishes methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate from its analogs. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2-ethylsulfanylpyridine-4-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-20-11-8-10(4-6-15-11)13(18)16(7-5-14)9-12(17)19-2/h4,6,8H,3,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYYKRMIMAMXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CC(=C1)C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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